molecular formula C22H31N5O4S B10930959 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10930959
M. Wt: 461.6 g/mol
InChI Key: FSWRVNKDNXKFGY-UHFFFAOYSA-N
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Description

N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the reaction of 3,4-dimethoxyphenethylamine with ethyl pyrazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H31N5O4S

Molecular Weight

461.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C22H31N5O4S/c1-6-25-16-22(17(3)24-25)32(28,29)26(15-19-10-12-23-27(19)7-2)13-11-18-8-9-20(30-4)21(14-18)31-5/h8-10,12,14,16H,6-7,11,13,15H2,1-5H3

InChI Key

FSWRVNKDNXKFGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CC=NN3CC

Origin of Product

United States

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